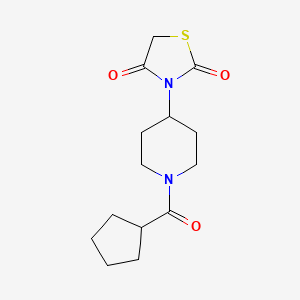

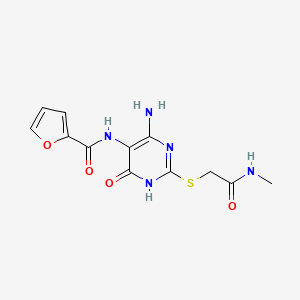

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic compound. It contains a thiazolidine-2,4-dione (TZD) moiety, which is a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In an attempt to develop novel α-amylase inhibitors, a series of 2,4-thiazolidinedione fused spiropyrrolidine-oxindole and 1,2,3-triazole scaffolds were designed, synthesized via a multi-component approach and characterized using IR, 1H NMR, 13C NMR and DEPT based spectral studies .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and DEPT based spectral studies can be used to characterize the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization are some of the possible chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, IR spectroscopy can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- A study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showing good antibacterial activity against gram-positive bacteria but not against gram-negative bacteria. These compounds also demonstrated excellent antifungal activity (Prakash et al., 2011).

Anticancer Activity

- Another research focused on the synthesis of N-substituted indole derivatives of thiazolidine-2,4-dione, which exhibited anticancer activity against MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

- Thiazacridine agents synthesized from thiazolidine-2,4-dione derivatives showed cytotoxic activity and selectivity, with promising compounds identified for potential development into cancer drugs (Chagas et al., 2017).

Synthesis of Novel Compounds

- The synthesis of a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones was achieved, targeting various biological activities. These compounds exhibited antibacterial activity, particularly those with pyridine or piperazine moieties (Mohanty et al., 2015).

Antidiabetic Agents

- A study on the design, synthesis, and characterization of thiazolidine-2,4-dione derivatives focused on their potential as antidiabetic agents. These derivatives were synthesized and evaluated using a sucrose-loaded model, showing significant blood glucose reduction (Kadium et al., 2022).

Anticonvulsant Activity

- Research into the synthesis and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole, and piperidinosulfonyl moieties revealed anticonvulsant agents with good toxic properties for both liver and kidney functions (Fayed et al., 2021).

Diverse Biological Activities

- A series of novel thiazolidinedione derivatives were synthesized and evaluated for diverse biological activities, including antimicrobial properties (Patel et al., 2012).

Direcciones Futuras

The future directions for “3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve further exploration of its biological activities and potential applications. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, further studies could explore its potential as a therapeutic agent, given its wide range of biological activities .

Mecanismo De Acción

Target of Action

The primary target of 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound acts as an inhibitor of PTP1B . It interacts with PTP1B, reducing its activity and thereby enhancing insulin signaling . This results in improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid abnormalities .

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition enhances insulin signaling, leading to improved insulin resistance and glucose metabolism . The compound’s action on PTP1B also affects lipid metabolism, leading to improvements in lipid abnormalities .

Pharmacokinetics

They are used as vehicles in the synthesis of valuable organic combinations, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The inhibition of PTP1B by this compound leads to enhanced insulin signaling . This results in improved insulin resistance, reduced blood glucose levels, improved glucose tolerance, and improvements in lipid abnormalities . These effects make it a potential therapeutic agent for the treatment of type 2 diabetes and obesity .

Análisis Bioquímico

Biochemical Properties

3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with PTP1B, an intracellular protein tyrosine phosphatase involved in cell signal transduction . The compound exhibits potential inhibitory activity against PTP1B, making it a candidate for anti-diabetic treatment .

Cellular Effects

The compound has shown potential in improving insulin resistance and reducing blood glucose levels in diabetic mice . It also appears to improve glucose tolerance and abnormal blood lipids .

Molecular Mechanism

This compound acts as a reversible, non-competitive inhibitor of PTP1B . It binds to PTP1B, inhibiting its activity and thus enhancing insulin signaling .

Dosage Effects in Animal Models

In animal models, the compound has shown potential in improving insulin resistance and reducing blood glucose levels

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. It is known to interact with PTP1B, a key enzyme in insulin signaling pathways .

Propiedades

IUPAC Name |

3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12-9-20-14(19)16(12)11-5-7-15(8-6-11)13(18)10-3-1-2-4-10/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEGNURIVWRFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)

![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)

![N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807230.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)

![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)